molecular formula C16H14N4 B1412736 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine CAS No. 2088945-64-4

4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine

Cat. No.: B1412736
CAS No.: 2088945-64-4
M. Wt: 262.31 g/mol
InChI Key: RGMUHGCUUGEFST-UHFFFAOYSA-N
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Description

4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an amino group at position 2 and a pyridinyl-o-tolyl moiety at position 2. Its molecular formula is C₁₆H₁₄N₄ (molecular weight: 262.32 g/mol), with a CAS registry number of 2088945-64-4 . This compound belongs to a broader class of pyrimidin-2-ylamine derivatives, which are recognized as pharmacophores in medicinal chemistry due to their ability to interact with biological targets such as kinases and receptors .

Synthetic routes for such compounds often involve cross-coupling reactions, as demonstrated in electrochemical arylation studies of 4-amino-6-chloropyrimidines with aryl halides . The o-tolyl (ortho-methylphenyl) substituent introduces steric and electronic effects that influence both synthetic accessibility and biological activity.

Properties

IUPAC Name

4-[6-(2-methylphenyl)pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-11-4-2-3-5-13(11)15-7-6-12(10-19-15)14-8-9-18-16(17)20-14/h2-10H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMUHGCUUGEFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method includes the condensation of 6-o-Tolylpyridin-3-ylamine with a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Tolyl-Substituted Derivatives

identifies three isomers of the target compound differentiated by the position of the methyl group on the phenyl ring:

Compound Name CAS Number Tolyl Position MDL Number
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine 2088945-64-4 Ortho MFCD29918672
4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine 2088942-44-1 Meta MFCD29918673
4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine 2088942-19-0 Para MFCD29918674

Key Differences :

  • Electronic Effects : Electron-donating methyl groups in para positions may enhance π-π stacking interactions, while ortho-substitution could distort molecular planarity .

Heterocyclic Substitution Variants

Thiophene and Thiazole Derivatives

highlights two analogs with distinct heterocyclic substituents:

The thiophene ring increases lipophilicity compared to the pyridinyl-tolyl group .

Methoxyphenyl Derivative

describes 4-[6-(2-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine :

  • Formula : C₁₆H₁₄N₄O
  • Molecular Weight : 278.31 g/mol
  • Key Differences : The methoxy group increases polarity (H-bond acceptors = 5 vs. 4 in the o-tolyl analog), which may enhance aqueous solubility but reduce membrane permeability .

Pharmacophore Analogues from Patent Literature

and disclose pyrimidin-2-ylamine derivatives with morpholinyl, piperazinyl, and pyrrolopyridinyl substituents:

  • 4-(4-Morpholinyl-thieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine (from EP 2 402 347 A1): Incorporates a morpholine ring, improving metabolic stability via steric shielding of the pyrimidine core .

Biological Activity

4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves multi-step organic reactions, including coupling reactions between pyridine derivatives and pyrimidine scaffolds. The process often utilizes various catalysts and reagents to achieve high yields and purity.

Antitumor Activity

Recent studies have shown that compounds similar to 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine exhibit significant antitumor properties. For instance, a series of thieno[2,3-d]pyrimidine derivatives demonstrated comparable inhibitory effects on the MDA-MB-231 breast cancer cell line, with an IC50 value of approximately 27.6 μM for one compound, which is similar to that of paclitaxel (29.3 μM) . This suggests that 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine may have potential as an anti-breast cancer agent.

The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, compounds containing pyrimidine rings are known to interact with various kinases and receptors involved in cancer progression.

Data Table: Biological Activity Overview

Compound Target IC50 (μM) Reference
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamineMDA-MB-231 (Breast Cancer)TBDTBD
Thieno[2,3-d]pyrimidine derivativeMDA-MB-23127.6
PaclitaxelMDA-MB-23129.3

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Thieno[2,3-d]pyrimidine Derivatives : A study synthesized multiple derivatives and assessed their activity against breast cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, suggesting a promising avenue for further exploration in cancer therapy .
  • Pyridine-Pyrimidine Analogues : Research has indicated that these analogues can inhibit various kinases involved in tumorigenesis. The structural features that enhance binding affinity to these targets are critical for their effectiveness as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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